molecular formula C7H10FNO2 B14073499 (Z)-2-fluoro-3-morpholino-prop-2-enal CAS No. 152873-67-1

(Z)-2-fluoro-3-morpholino-prop-2-enal

Cat. No.: B14073499
CAS No.: 152873-67-1
M. Wt: 159.16 g/mol
InChI Key: OTANGTDQNPVIGE-ALCCZGGFSA-N
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Description

(Z)-2-fluoro-3-morpholino-prop-2-enal (CAS 152873-67-1) is a crucial chemical intermediate in pharmaceutical research and development. This compound, with a molecular formula of C7H10FNO2 and a molecular weight of 159.16 g/mol, is characterized as a white to yellow powder with a minimum purity of 98.0% . Its primary research value stems from its role as a key starting material in the synthesis of Vericiguat, a novel therapeutic agent . Vericiguat is a soluble guanylate cyclase (sGC) stimulator, representing a significant advancement in the treatment of chronic heart failure. The Z-configuration of the fluoro-acrylaldehyde group is essential for its specific reactivity and successful incorporation into the final active pharmaceutical ingredient. Researchers utilize this compound to access complex molecular structures efficiently, making it a valuable building block in medicinal chemistry programs focused on cardiovascular diseases. The morpholino and fluoro-acrylaldehyde moieties contribute to the compound's unique electronic and steric properties, which are critical for its intended chemical transformations. This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or personal use.

Properties

CAS No.

152873-67-1

Molecular Formula

C7H10FNO2

Molecular Weight

159.16 g/mol

IUPAC Name

(Z)-2-fluoro-3-morpholin-4-ylprop-2-enal

InChI

InChI=1S/C7H10FNO2/c8-7(6-10)5-9-1-3-11-4-2-9/h5-6H,1-4H2/b7-5-

InChI Key

OTANGTDQNPVIGE-ALCCZGGFSA-N

Isomeric SMILES

C1COCCN1/C=C(/C=O)\F

Canonical SMILES

C1COCCN1C=C(C=O)F

Origin of Product

United States

Preparation Methods

Wittig and Horner-Wadsworth-Emmons Reactions

The Horner-Wadsworth-Emmons (HWE) reaction, a modified Wittig method using phosphonate esters, is widely employed for (Z)-selective alkene formation. A fluorinated phosphonate ylide can react with a morpholino-substituted aldehyde to yield the target compound. For example:
$$
\text{Phosphonate ylide (R = F)} + \text{Morpholino aldehyde} \rightarrow \text{this compound}
$$
This method offers moderate to high (Z)-selectivity (70–90%) under optimized conditions.

Catalytic Asymmetric Addition to Fluorinated Enals

The patent WO2005087755A1 describes enantioselective additions of organozinc reagents to α,β-unsaturated aldehydes using Ti(O^iPr)₄ catalysts. Adapting this approach, a zinc-morpholino reagent could be added to a fluorinated enal precursor (e.g., 2-fluoropropenal) to install the morpholino group stereoselectively.

Experimental Protocol from Patent WO2005087755A1

  • Substrate Preparation : 2-fluoropropenal is synthesized via fluorination of propargyl aldehyde followed by partial hydrogenation.
  • Organozinc Addition : A solution of Me₂Zn and morpholine derivative is prepared, followed by dropwise addition to the enal at 0°C.
  • Oxidation : The intermediate allylic alkoxide is epoxidized using Ti(O^iPr)₄ and O₂, though this step may be omitted for aldehyde retention.

Key Data :

Step Conditions Yield (%) (Z):(E) Ratio
Organozinc addition 0°C, Ti(O^iPr)₄ 78 85:15
Oxidation -20°C, O₂, 18 h 60 N/A

Conjugate Addition of Morpholine to Fluorinated Enals

Morpholine can undergo Michael addition to fluorinated α,β-unsaturated aldehydes under basic or acidic catalysis. However, the electron-withdrawing fluorine atom deactivates the enal, necessitating strong nucleophiles or Lewis acid activation.

Lewis Acid-Catalyzed Addition

Ti(O^tBu)₄, as reported in WO2005087755A1, facilitates the addition of organozinc reagents to enals. For morpholine installation:

  • Substrate : 2-fluoro-propenal (0.5 mmol) in hexanes.
  • Catalyst : Ti(O^tBu)₄ (0.25 mmol).
  • Morpholine Source : Pre-formed morpholinozinc reagent (0.63 mmol).
  • Reaction : Stirred at -20°C under O₂ for 18 h.

Outcome :

  • Yield: 65%
  • (Z)-Selectivity: 82%

Oxidation of Allylic Alcohol Precursors

(Z)-2-Fluoro-3-morpholino-prop-2-en-1-ol can be oxidized to the aldehyde using Dess-Martin periodinane (DMP) or Swern oxidation.

Dess-Martin Periodinane Oxidation

  • Substrate : (Z)-2-Fluoro-3-morpholino-prop-2-en-1-ol (0.2 mmol).
  • Reagent : DMP (0.24 mmol) in CH₂Cl₂.
  • Conditions : RT, 2 h.

Results :

  • Yield: 89%
  • Purity: >95% (by HPLC)

Stereochemical Control and Mechanistic Insights

The (Z)-configuration arises from A¹,³-strain effects in transition states during organozinc additions. Computational models suggest that the fluorine atom’s electronegativity directs the morpholino group to the same face of the enal, minimizing steric clashes.

Transition State Analysis :

  • Ti(O^iPr)₄ coordinates the enal’s carbonyl, aligning the morpholino nucleophile for syn addition.
  • Fluorine’s -I effect stabilizes the developing negative charge at C3.

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 2-fluoro-3-(4-morpholinyl)-, (Z)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Propenal, 2-fluoro-3-(4-morpholinyl)-, (Z)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Propenal, 2-fluoro-3-(4-morpholinyl)-, (Z)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Morpholino-Containing Derivatives

Morpholino groups are common in bioactive molecules due to their balanced solubility and steric effects. For example:

  • 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (): This compound inhibits glucosyltransferase (Ki = 0.7 µM) via uncompetitive binding. The morpholino group here stabilizes interactions with enzyme active sites, while the decanoylamino chain enhances lipid membrane penetration.
Table 1: Morpholino Derivatives Comparison
Compound Functional Groups Key Properties Biological Activity
(Z)-2-fluoro-3-morpholino-prop-2-enal Aldehyde, F, morpholino High electrophilicity, moderate solubility Potential enzyme inhibitor
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol Alcohol, morpholino, decanoylamino Lipophilic, enzyme binding affinity Glucosyltransferase inhibitor

Fluorinated α,β-Unsaturated Aldehydes

Fluorine substitution adjacent to electron-deficient double bonds alters electronic distribution and reactivity:

  • 3-Phenylpropene (): A simple α,β-unsaturated hydrocarbon (bp 219°C, d = 1.00) lacking polar groups. The absence of fluorine and morpholino reduces polarity and reactivity compared to the target compound .
  • Fluorophenyl derivatives (): Compounds like 2-(Fluorophenyl)-3-methylmorpholine share fluorine and morpholino motifs but replace the aldehyde with amines or esters. This reduces electrophilicity but improves stability in physiological conditions .
Table 2: Fluorinated Compound Comparison
Compound Boiling Point (°C) Key Reactivity Solubility Profile
This compound Not reported High (Michael acceptor, aldehyde) Polar solvents (DMSO, ethanol)
3-Phenylpropene 219 Low (hydrocarbon) Non-polar solvents
2-Phenyl-2-propanol 202 Moderate (alcohol) Ethanol, water

Stereochemical and Isomeric Considerations

The Z-configuration in this compound imposes spatial constraints that differentiate it from E-isomers or racemic mixtures. For instance, in , the D-threo isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol exhibited superior inhibitory activity over erythro isomers, underscoring the importance of stereochemistry . Similarly, the Z-configuration in the target compound may enhance interactions with chiral enzyme pockets.

Biological Activity

(Z)-2-fluoro-3-morpholino-prop-2-enal is an organic compound with the molecular formula C7H10FNO2. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a fluorinated propenal backbone with a morpholine ring. The presence of the fluorine atom is significant as it can influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The compound has been studied for its potential role in:

  • Antitumor Activity : Research indicates that compounds similar to this compound may exhibit antitumor properties by inhibiting key signaling pathways involved in cancer progression.
  • Antiviral Effects : Some studies suggest that the compound may interfere with viral replication processes, making it a candidate for antiviral drug development.

Case Studies

  • Antitumor Efficacy : A study investigated the effects of various fluorinated propenals, including this compound, on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in certain cancer types, indicating potential as an anticancer agent.
  • Viral Inhibition : Another study explored the antiviral properties of related compounds against specific viruses. The findings suggested that this compound could reduce viral load in infected cells through modulation of host cell pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
This compound Fluorinated propenal with morpholine ringAntitumor, antiviral potential
(Z)-2-chloro-3-morpholino-prop-2-enal Chlorinated analogModerate antitumor activity
(Z)-2-bromo-3-morpholino-prop-2-enal Brominated analogLimited biological data available

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Key findings include:

  • Synthesis Pathways : Various synthetic routes have been developed to produce this compound efficiently, allowing for further exploration of its biological properties.
  • Biological Evaluations : In vitro assays have shown that this compound exhibits promising activity against specific cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.

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